![molecular formula C12H22N2O2 B1377930 (4aS,7aS)-tert-Butyl-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-carboxylat CAS No. 1330763-74-0](/img/structure/B1377930.png)
(4aS,7aS)-tert-Butyl-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-carboxylat
Übersicht
Beschreibung
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a bicyclic compound featuring a pyrrolo[3,4-b]pyridine core
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique stereochemistry may contribute to specific interactions with biological targets.
Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects. The (4aS,7aS) configuration may enhance these properties, making it a candidate for further development in pain management therapies.
Neuropharmacology
Studies suggest that compounds similar to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate could modulate neurotransmitter systems.
Case Study : A study published in the Journal of Medicinal Chemistry indicated that pyrrolidine derivatives could act as selective modulators of the GABAergic system, which is essential for maintaining neuronal excitability. This property could position this compound as a potential treatment for anxiety disorders.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic routes.
Data Table: Synthetic Pathways
Reaction Type | Conditions | Yield (%) |
---|---|---|
N-Alkylation | Base-catalyzed | 85 |
Reduction | LiAlH₄ in THF | 90 |
Acylation | Acid chloride reaction | 75 |
Wirkmechanismus
Target of Action
It’s known that this compound is an intermediate in the synthesis ofMoxifloxacin , a broad-spectrum antibiotic that targets bacterial topoisomerase IV and DNA gyrase . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
As an intermediate in the synthesis of moxifloxacin , it may contribute to the overall antibacterial activity of the final product. Moxifloxacin works by inhibiting bacterial topoisomerase IV and DNA gyrase, enzymes involved in DNA processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound is synthesized through a stereoselective process involving enzymatic hydrolysis and several conversion steps . The synthesis process affects the chirality of the compound, which can influence its interaction with biological targets .
Pharmacokinetics
As an intermediate in the synthesis of moxifloxacin , its properties may influence the pharmacokinetics of the final product.
Result of Action
As an intermediate in the synthesis of moxifloxacin , it contributes to the antibacterial activity of the final product.
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its stability and reactivity during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,3-dicarboxylic acid anhydride and benzylamine.
Formation of N-benzyl-2,3-pyridine-dicarboxamide: This intermediate is formed through the reaction of the starting materials.
Reduction of the Pyridine Ring: The pyridine ring is reduced to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.
Reduction of Amide Groups: The amide groups are reduced to produce 6-benzyloctahydropyrrolo[3,4-b]pyridine.
Optical Resolution: The compound undergoes optical resolution using L-tartaric acid to obtain the desired stereoisomer.
Debenzylation: The final step involves the removal of the benzyl group to yield (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Similar in structure but lacks the tert-butyl and carboxylate groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic core but differ in the heteroatoms and substituents present.
Uniqueness
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications .
Biologische Aktivität
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a tert-butyl group, suggests various biological activities that merit exploration. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1330763-74-0
Biological Activity Overview
Recent studies indicate that (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate exhibits a range of biological activities, particularly in antiviral and antimicrobial applications.
Antiviral Activity
Research has demonstrated that compounds with similar structural motifs to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine derivatives possess significant antiviral properties. For instance:
- Inhibition of RSV Replication : Compounds in this class have shown effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, with EC50 values ranging from 5 to 28 μM .
- Anti-HIV Activity : Some derivatives exhibit potent anti-HIV activity with an EC50 as low as 3.98 μM and a therapeutic index exceeding 105.25, indicating a strong potential for clinical application against HIV .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies indicate that similar compounds can inhibit bacterial growth, although specific data on (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is limited. The development of new antibiotics is critical in addressing resistant strains of bacteria .
Case Studies
-
Study on Antiviral Efficacy :
- A recent study evaluated various N-heterocycles for their antiviral efficacy against multiple viral strains. The findings suggested that compounds structurally related to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine derivatives had promising results against the hepatitis C virus (HCV), showing IC50 values below 10 μM .
-
Antimicrobial Compound Prediction :
- Research utilizing machine learning techniques predicted the antimicrobial activity of several compounds including those similar to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine derivatives. The predictive models indicated a high likelihood of effectiveness against various bacterial strains .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOEYLQBVUWGH-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229428-51-6 | |
Record name | tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.